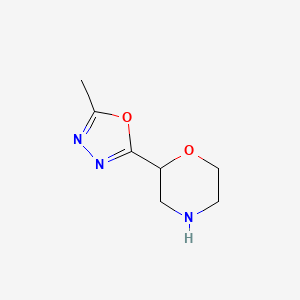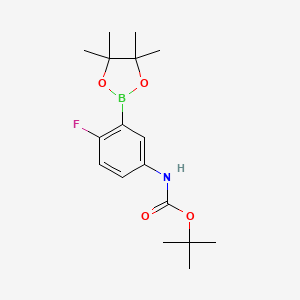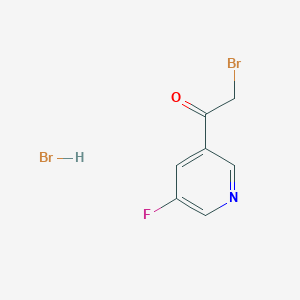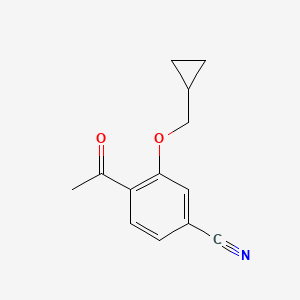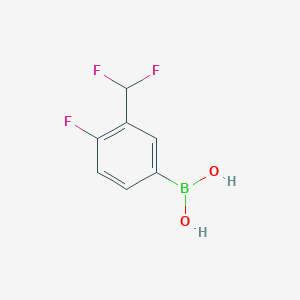
(3-(二氟甲基)-4-氟苯基)硼酸
描述
(3-(Difluoromethyl)-4-fluorophenyl)boronic acid, also known as DFMPBF, is an organic compound that is used as a reagent for a variety of synthetic applications. It is a white, crystalline solid that is soluble in organic solvents and is relatively stable in air. DFMPBF has been used in organic synthesis, catalysis, and in the preparation of various organic compounds, including pharmaceuticals.
科学研究应用
合成和结构分析
- 硼酸的衍生物,特别是氨基-3-氟苯硼酸,在生物活性化合物和药物制剂的合成中显示出重要的应用。通过各种化学反应从4-溴-2-氟苯胺合成它,得到新的硼酸衍生物,可在生理pH水平的体液中用作葡萄糖传感材料(Das等人,2003)。
在有机合成中的作用
- 3-硼-5-氟苯甲酸是一种密切相关的化合物,是有机合成中的一个重要中间体。它在 Suzuki 芳基偶联反应中用于合成烯烃、苯乙烯和联苯衍生物,有助于制造许多天然产物和有机材料(孙海霞等人,2015)。
传感应用
- 阳离子硼化合物,包括硼酸衍生物,用作阴离子受体。这些化合物已证明具有提取氟离子的能力,在氟化物结合后显示出比色响应。这种特性使它们在传感应用中很有价值,特别是用于检测各种环境中的氟离子(韦德和加巴伊,2009)。
生物材料和二醇络合
- 硼酸,包括它们的衍生物,由于它们与生物相关的二醇(如糖和肽聚糖)结合的能力,被广泛用于生物材料中。这种结合亲和力对于传感、传递和材料化学中的应用至关重要。了解硼酸的构效关系是其在这些领域有效利用的关键(布鲁克斯、邓和萨默林,2018)。
反应性研究
- 硼酸和硼酸根离子对各种化合物的动力学反应性研究提供了对硼酸化学行为的见解。这种理解对于硼酸衍生物在化学合成和反应中的有效应用至关重要(渡边等人,2013)。
硼酸在催化中的应用
- 硼酸在催化中至关重要,如它们在氢硼化反应中的应用所证明的那样。例如,BArF3 催化的亚胺与蒈硼烷的氢硼化反应展示了硼酸衍生物在无金属反应中的催化潜力(尹等人,2017)。
铃木-宫浦偶联
- 与硼酸相关的芳基三氟硼酸酯在铃木-宫浦偶联反应中起着至关重要的作用。这些反应证明了硼酸及其衍生物在有机合成和联芳基化合物制备中的重要性(巴特斯等人,2010)。
作用机制
Target of Action
The primary target of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction, which is a key method for forming carbon-carbon bonds . The downstream effects include the formation of new organic compounds through the coupling of different carbon fragments .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Certain conditions may lead to unproductive complexation or decomposition .
生化分析
Biochemical Properties
(3-(Difluoromethyl)-4-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for the compound’s ability to participate in various biochemical processes, including the synthesis of biologically active molecules .
Cellular Effects
The effects of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that boronic acid derivatives can act as enzyme inhibitors, thereby affecting cellular activities such as proliferation, differentiation, and apoptosis
Molecular Mechanism
At the molecular level, (3-(Difluoromethyl)-4-fluorophenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acid derivatives can undergo hydrolysis and other degradation processes, which can affect their efficacy and activity in biochemical assays . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the therapeutic potential of this compound while minimizing its adverse effects.
Metabolic Pathways
(3-(Difluoromethyl)-4-fluorophenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating enzyme activity and influencing the synthesis and degradation of various biomolecules
Transport and Distribution
The transport and distribution of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, thereby influencing its activity and function . Understanding the transport and distribution mechanisms is critical for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes
属性
IUPAC Name |
[3-(difluoromethyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVBSEHYKANIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254118-35-8 | |
| Record name | (3-(Difluoromethyl)-4-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



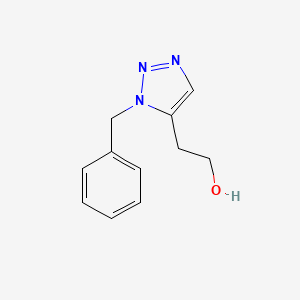
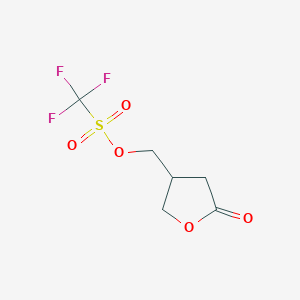
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)

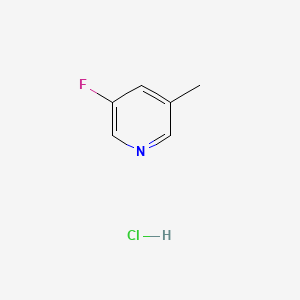
![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)
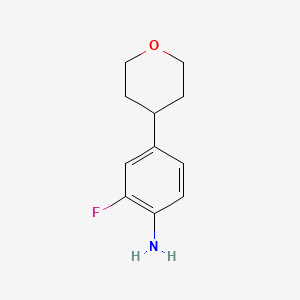
![tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1445821.png)

